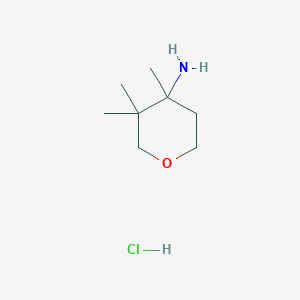

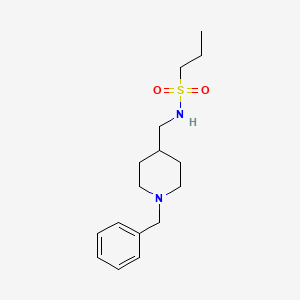

![molecular formula C15H17ClFNO3 B2364077 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 900007-08-1](/img/structure/B2364077.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide” is a chemical compound with a unique structure . It’s related to the class of compounds known as 1,4-dioxaspiro[4.4]nonanes . These compounds have applications in various fields such as drug development, polymer synthesis, and organic chemistry research.

科学的研究の応用

Anticonvulsant Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide and its analogs have been studied for their anticonvulsant activities. Research indicates that certain substituted benzyloxy compounds within this series display significant activity against electroshock-induced seizures. This includes variants like 2',4'-dichloro, 4'-(trifluoromethyl), 2'-bromo, 3'-chloro, 2'-chloro, 2'-fluoro, and 3'-fluoro analogs, all showing comparable or better efficacy than their unsubstituted counterparts. The X-ray crystal analysis further provides insights into the activity of these compounds (Farrar et al., 1993).

Coordination Chemistry

The compound and its derivatives have been explored in coordination chemistry, particularly in forming transition metal complexes. Studies have synthesized vic-dioxime ligands containing heteroatoms (N,O) from N-(1,4-dioxaspiro[4.4]non-2-ylmethyl) derivatives. These ligands form complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II), with varying coordination modes and metal:ligand ratios. The structures of these complexes were determined using a combination of analytical techniques, highlighting their potential in coordination chemistry (Canpolat & Kaya, 2004).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of this compound have been utilized in the synthesis of complex organic structures. For example, they have been used in synthesizing motifs of immunosuppressive triterpenoids and in creating spiro centers via oxidative spirocyclization. These methodologies are significant for constructing complex organic molecules, demonstrating the versatility of these compounds in synthetic organic chemistry (Zhang & Nan, 2017).

Inhibitory Effects on Bacterial Growth

The compound's derivatives have shown potential as inhibitors of bacterial growth. For example, flurofamide, a derivative, has been identified as a potent inhibitor of Ureaplasma urealyticum growth. This demonstrates its potential as a chemotherapeutic agent and a biochemical tool, suggesting possible applications in treating infections or in biochemical research (Kenny, 1983).

特性

IUPAC Name |

2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO3/c16-11-4-3-5-12(17)13(11)14(19)18-8-10-9-20-15(21-10)6-1-2-7-15/h3-5,10H,1-2,6-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEHQBPCWVNHDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)

![(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2364007.png)

![6-cyclopropyl-3-[2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2364008.png)

![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)